(1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate
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Description
(1r,3s,5R,7S)-methyl 3-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C19H25N3O5 and its molecular weight is 375.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel adamantane derivatives, including tetrahydropyrimidine–adamantane hybrids, has been a focus in the field of medicinal chemistry due to their significant anti-inflammatory activities. For instance, Kalita et al. (2015) developed a series of novel adamantane–tetrahydropyrimidine hybrids that exhibited excellent anti-inflammatory activities, showcasing the potential of these compounds in therapeutic applications (Kalita et al., 2015).
Electrochemical Synthesis
The electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of trifluoroamantadine, represents another significant application. This synthesis method provides a novel approach to creating adamantane derivatives, highlighting the versatility of adamantane chemistry for generating compounds with potential medicinal uses (Monoi & Hara, 2012).
Chemical Reactions and Stability
Research on the stability of carbocations in adamantane derivatives has been conducted to understand the chemical behavior and reaction mechanisms of these compounds better. Krasutsky et al. (2000) observed a stable carbocation in a consecutive Criegee rearrangement, providing insights into the structural aspects that contribute to the stability and reactivity of adamantane-based compounds (Krasutsky et al., 2000).
Antibacterial Applications
The development of adamantane derivatives as broad-spectrum antibacterial agents has also been a significant area of research. Al-Wahaibi et al. (2020) synthesized two novel adamantane-1-carbohydrazide derivatives demonstrating potent antibacterial activity, indicating the potential of adamantane derivatives in addressing antibiotic resistance (Al-Wahaibi et al., 2020).
Molecular Hybrid Synthesis
The synthesis of molecular hybrids incorporating adamantane and tetrahydropyrimidine structures has shown promising anti-inflammatory properties and biological activities. Kalita et al. (2017) explored these hybrids, further emphasizing the utility of adamantane derivatives in medicinal chemistry (Kalita et al., 2017).
Properties
IUPAC Name |
methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-27-16(25)18-7-12-6-13(8-18)10-19(9-12,11-18)21-15(24)3-5-22-4-2-14(23)20-17(22)26/h2,4,12-13H,3,5-11H2,1H3,(H,21,24)(H,20,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMCQWDDWRAVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)CCN4C=CC(=O)NC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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